2-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carboxylic acid

Description

Chemical Identity and Structural Classification

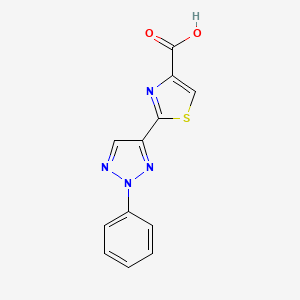

2-(2-Phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic hybrid compound with the molecular formula C~12~H~8~N~4~O~2~S and a molecular weight of 272.28 g/mol . Its structural features include:

- A 1,2,3-triazole ring substituted with a phenyl group at position 2.

- A thiazole ring fused to the triazole moiety at position 4.

- A carboxylic acid functional group at position 4 of the thiazole ring.

The IUPAC name is 2-(2-phenyltriazol-4-yl)-1,3-thiazole-4-carboxylic acid, and its SMILES representation is O=C(C1=CSC(C2=NN(C3=CC=CC=C3)N=C2)=N1)O . Key spectroscopic identifiers include:

| Property | Value | Source |

|---|---|---|

| InChIKey | IBUSLNJQKLZPNR-UHFFFAOYSA-M | |

| Melting Point | Not reported | |

| X-ray Diffraction Data | Not publicly available |

Historical Context and Development in Heterocyclic Chemistry

The compound belongs to the triazole-thiazole hybrid family, a class that emerged from advancements in click chemistry and molecular hybridization. Key milestones include:

- 1885 : Introduction of the triazole scaffold by Bladin, laying the foundation for azole chemistry.

- 1940s–2000s : Development of thiazole synthesis methods (e.g., Hantzsch thiazole synthesis) and triazole-based drugs (e.g., fluconazole).

- 2010s : Rise of hybrid heterocycles combining triazole and thiazole moieties to enhance bioactivity.

The target compound exemplifies modern strategies to merge pharmacophoric elements from both triazoles (enzyme inhibition) and thiazoles (antimicrobial activity).

Significance in Triazole-Thiazole Hybrid Compounds

This hybrid exhibits dual pharmacological advantages:

- Enhanced Bioactivity :

- Synergistic Effects :

A comparative analysis of hybrid vs. parent compounds:

Research Objectives and Current Scientific Interest

Recent studies focus on:

- Enzyme Inhibition : Targeting xanthine oxidase (gout treatment) and cyclooxygenase-2 (anti-inflammatory applications).

- Antimicrobial Development : Addressing multidrug-resistant pathogens via biofilm disruption.

- Material Science : Exploring coordination polymers for catalytic applications.

Critical research gaps include:

Properties

IUPAC Name |

2-(2-phenyltriazol-4-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2S/c17-12(18)10-7-19-11(14-10)9-6-13-16(15-9)8-4-2-1-3-5-8/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVIAGQMPFKJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C3=NC(=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Schiff Bases Containing Triazole Moiety with Mercaptoacetic Acid

One effective method reported involves the cyclization of Schiff bases that already contain a triazole moiety in the presence of mercaptoacetic acid to form triazolylthiazoles. This approach leverages the nucleophilic attack of mercaptoacetic acid on the imine carbon of the Schiff base, followed by cyclization to the thiazole ring.

- The Schiff base is typically synthesized by condensation of an aldehyde with a triazole-containing amine.

- Cyclization occurs under reflux in ethanol or similar solvents.

- Yields reported are high, often exceeding 77% for related heterocycles.

This method is advantageous for its mild conditions and ability to incorporate diverse substituents on the triazole ring.

Reaction of α-Halo Carbonyl Compounds with Thiosemicarbazides or Thioureas

Another common route involves the reaction of α-halo carbonyl compounds (e.g., ethyl 2-chloro-3-oxobutanoate) with thiosemicarbazides or thioureas that contain the triazole moiety. This reaction proceeds via nucleophilic substitution followed by cyclization to form the thiazole ring.

Multi-Step Synthesis via Pyrazoline Intermediates

In some advanced syntheses, pyrazoline derivatives bearing triazole substituents are used as intermediates. These pyrazoline-thioamides react with α-bromoacetyl derivatives of triazoles to form the target thiazolyl-triazole compounds.

Oxidative Cyclization and Condensation Reactions

Additional methods include oxidative cyclization of β,γ-unsaturated hydrazones or condensation of enaminones with hydrazines catalyzed by iodine or other oxidants to form the thiazole ring fused to the triazole moiety.

- These methods often require careful control of reaction conditions and catalysts.

- They provide access to structurally complex triazolylthiazoles with high selectivity.

Representative Synthetic Scheme (Summary)

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Schiff base containing triazole + Mercaptoacetic acid | Reflux in ethanol | Triazolylthiazole | 77–90 |

| 2 | α-Halo carbonyl compound + Thiosemicarbazide (with triazole) | Reflux in ethanol, Et3N | Thiazolyl-triazole | 77–90 |

| 3 | Pyrazoline-thioamide + α-Bromoacetyl-1,2,3-triazole derivative | Reflux in ethanol, Et3N | 2-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole derivative | 84–87 |

| 4 | β,γ-Unsaturated hydrazone + Iodine catalyst | Oxidative cyclization | Triazolylthiazole | Variable |

Detailed Research Findings

- The 1H NMR spectra of the synthesized compounds show characteristic signals for the triazole and thiazole protons, confirming ring formation.

- 13C NMR spectra reveal the thiazole C2 carbon in the low field region (~165 ppm), consistent with the aromatic heterocycle.

- Single crystal X-ray diffraction has been used to confirm the molecular structure of representative compounds, verifying the successful formation of the fused heterocyclic system.

- The synthetic routes are versatile, allowing substitution on the phenyl ring of the triazole and thiazole, enabling structure-activity relationship studies for biological applications.

Comparative Notes on Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization of Schiff bases with mercaptoacetic acid | Mild conditions, high yield, straightforward | Requires pre-formed Schiff base with triazole |

| Reaction of α-halo carbonyls with thiosemicarbazides | High yields, well-established chemistry | Use of halogenated reagents, possible side reactions |

| Pyrazoline intermediate route | Access to complex structures, high selectivity | Multi-step synthesis, longer reaction times |

| Oxidative cyclization | Enables diverse functional groups | Requires careful control of oxidation conditions |

Chemical Reactions Analysis

Types of Reactions

2-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like triethylamine.

Major Products

Oxidation: Oxidized derivatives of the triazole or thiazole rings.

Reduction: Reduced forms of the carboxylic acid group, such as alcohols.

Substitution: Ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further investigation:

Anticancer Activity

Research has shown that derivatives of thiazole and triazole compounds often display significant anticancer properties. For instance:

- A study indicated that certain thiazole-pyridine hybrids derived from similar structures demonstrated potent anti-breast cancer efficacy with IC50 values lower than standard treatments like 5-fluorouracil .

- Another investigation revealed that thiazole derivatives had notable antiproliferative effects on various cancer cell lines, including prostate and breast cancer cells .

Antimicrobial Properties

Compounds containing the thiazole moiety have been reported to possess antimicrobial activities against a variety of pathogens. The presence of electron-withdrawing groups in their structure enhances their effectiveness against bacterial strains .

Antitubercular Activity

Recent studies have identified novel amino thiazoles with promising activity against Mycobacterium tuberculosis. The presence of specific functional groups was crucial for achieving high potency against this pathogen .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis is critical in understanding how modifications to the compound influence its biological activity:

- The introduction of halogen atoms (e.g., chlorine) at specific positions on the aromatic rings has been linked to increased anticancer activity .

- The presence of a carboxylic acid group at the 4-position of the thiazole scaffold has been identified as essential for enhancing inhibitory activity against carbonic anhydrase enzymes .

Case Studies

Several case studies highlight the applications and effectiveness of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carboxylic acid:

Mechanism of Action

The mechanism by which 2-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole and thiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

2-Phenyl-2H-1,2,3-Triazole-4-Carboxylic Acid

- Structure : Lacks the thiazole ring, featuring only the triazole-carboxylic acid system (C₉H₇N₃O₂) .

- Key Differences : The absence of the thiazole ring reduces molecular complexity and may limit binding versatility. The compound’s bioactivity, such as α-glycosidase inhibition, is milder compared to thiazole-containing analogs .

2-(4-Methylphenyl)-1,3-Thiazole-4-Carboxylic Acid

- Structure: Thiazole with a 4-methylphenyl substituent (C₁₁H₉NO₂S) .

- Key Differences : The methyl group enhances lipophilicity but lacks the triazole’s hydrogen-bonding capacity. This compound shows moderate AgrA inhibitory activity, suggesting the triazole moiety in the target compound may improve target engagement .

2-(3-Chlorophenyl)-1,3-Thiazole-4-Carboxylic Acid

- Structure: Chlorine substituent on the phenyl ring (C₁₀H₆ClNO₂S) .

- However, the target compound’s triazole may offer additional π-π stacking interactions absent in this analogue .

Enzyme Inhibition

- Target Compound : Predicted to inhibit AgrA (quorum-sensing receptor) due to structural similarity to 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid, which binds AgrA with moderate affinity .

- Analogues: 2-(2-Thienyl)-1,3-Thiazole-4-Carboxylic Acid: The thienyl group’s electron-rich nature may enhance binding to metal-dependent enzymes, but its activity against AgrA is unreported .

α-Glycosidase Inhibition

- 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde : The aldehyde group (instead of carboxylic acid) in this analogue reduces hydrogen-bonding capacity, correlating with lower inhibitory activity (IC₅₀ > 100 µM vs. <10 µM for carboxylic acid derivatives) .

Physicochemical Properties

*Calculated using fragment-based methods.

Crystallographic and Interaction Analysis

- Target Compound : Expected to exhibit classical O–H⋯O hydrogen bonds (carboxylic acid) and weaker C–H⋯π interactions (triazole-phenyl), similar to 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde .

- Analogues: 2-(4-Fluorophenyl)-2H-1,2,3-Triazol-4-yl)Methanol: Shows C–H⋯O and C–F⋯π interactions, highlighting how fluorination alters packing motifs . 9H-Xanthene-9-Carboxylic Acid: Planar structure enables π-stacking, a feature less pronounced in the target compound due to its non-planar triazole-thiazole system .

Biological Activity

The compound 2-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carboxylic acid is a member of the triazole and thiazole family, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-phenyl-2H-1,2,3-triazole derivatives with various carboxylic acids or their derivatives. For example, the reaction of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde with triethylenetetramine has been reported to yield related compounds that exhibit significant biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole and thiazole derivatives. For instance, compounds similar to This compound have shown promising results against various cancer cell lines:

- Cytotoxicity : The compound demonstrated cytotoxic effects in vitro against human cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia), with IC50 values indicating effective dose-dependent activity .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction. Flow cytometry assays indicated that treatment with the compound leads to increased expression of pro-apoptotic markers such as p53 and caspase activation in treated cells .

Other Biological Activities

In addition to anticancer properties, this compound has been explored for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest that similar triazole-thiazole compounds exhibit antimicrobial properties against various bacterial strains .

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

-

Study on Anticancer Effects : A recent study investigated the effects of a series of thiazole and triazole derivatives on MCF-7 and A549 cell lines. The results indicated that modifications on the phenyl ring significantly enhanced biological potency compared to standard chemotherapeutics like doxorubicin .

- Results Summary :

- Enhanced cytotoxicity was observed with specific substitutions on the phenyl ring.

- The most potent derivative showed an IC50 value lower than that of doxorubicin.

- Results Summary :

Q & A

Basic: What synthetic strategies are effective for preparing 2-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carboxylic acid?

Answer:

The compound can be synthesized via click chemistry (copper-catalyzed azide-alkyne cycloaddition) to form the triazole ring , followed by condensation reactions to introduce the thiazole-carboxylic acid moiety. For example:

- Step 1: React 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde with hydrazine hydrate to form hydrazone intermediates .

- Step 2: Condense with thiazole precursors (e.g., thiourea derivatives) under acidic conditions to assemble the thiazole ring .

- Step 3: Oxidize the resulting intermediate to the carboxylic acid using KMnO₄ or other oxidants .

Basic: How can the crystal structure of this compound be determined?

Answer:

Use single-crystal X-ray diffraction paired with the SHELX suite (SHELXD for structure solution, SHELXL for refinement) . Key steps:

Collect diffraction data (Mo/Kα radiation, λ = 0.71073 Å).

Solve the phase problem via direct methods in SHELXD.

Refine anisotropic displacement parameters and validate geometry using SHELXL .

Visualize packing diagrams and hydrogen-bonding networks with WinGX/ORTEP .

Advanced: How to resolve contradictions in crystallographic data during refinement (e.g., disorder or twinning)?

Answer:

- Disorder: Split atomic positions in SHELXL using PART instructions; apply restraints (e.g., SIMU, DELU) to stabilize refinement .

- Twinning: Use the TWIN/BASF commands in SHELXL to model twin domains. Validate with the R-factor ratio (Rint < 5% for high-quality data) .

- Validation Tools: Check for outliers in the CIF file using PLATON or Mercury to identify unresolved electron density .

Advanced: What methods assess the compound’s bioactivity (e.g., enzyme inhibition)?

Answer:

- In Vitro Assays: Measure IC₅₀/EC₅₀ values via fluorogenic substrates (e.g., α-glycosidase inhibition assays at pH 6.8, 37°C) .

- Structural Analogs: Compare with derivatives like 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, which showed α-glycosidase inhibition (IC₅₀ = 12 µM) .

- Docking Studies: Use AutoDock Vina to model ligand-receptor interactions, focusing on hydrogen bonds with catalytic residues (e.g., Glu-277 in α-glycosidase) .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

- NMR: Look for characteristic peaks:

- ¹H NMR: δ 8.5–9.0 ppm (triazole protons), δ 7.2–7.8 ppm (phenyl protons), δ 3.5–4.0 ppm (thiazole-CH₂) .

- ¹³C NMR: δ 160–170 ppm (C=O), δ 140–150 ppm (triazole/thiazole carbons) .

- HRMS: Confirm molecular ion [M+H]⁺ with < 2 ppm error (e.g., m/z 341.0415 for a chlorophenyl analog) .

Advanced: How to optimize reaction yields in its synthesis?

Answer:

- DOE Approach: Vary temperature (80–120°C), catalyst loading (5–10 mol% CuI), and solvent (DMF vs. THF) .

- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 1h (yield improvement: 60% → 91%) .

- Purification: Use recrystallization from DMF/acetic acid (1:2 v/v) to isolate pure product .

Advanced: How to analyze intermolecular interactions in its crystal packing?

Answer:

- Hirshfeld Surface Analysis: Calculate via CrystalExplorer to quantify π-π stacking (distance ~3.5 Å) and hydrogen bonds (O–H⋯N, 2.6–2.8 Å) .

- Packing Diagrams: Use Mercury to visualize "V-shaped" conformations (dihedral angles ~88°) induced by steric hindrance .

- Energy Frameworks: Compare dispersion vs. electrostatic contributions using CE-B3LYP/6-31G(d,p) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.